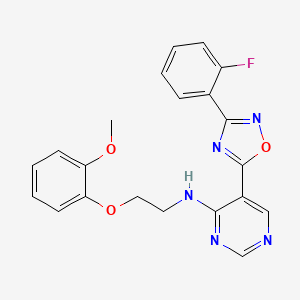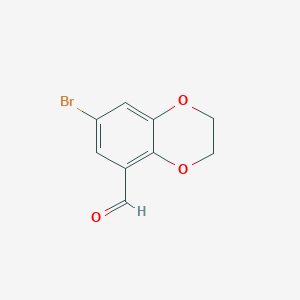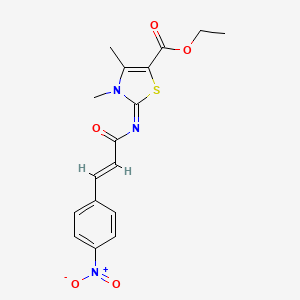
(2-Ethoxyphenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2-Ethoxyphenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone” is a complex organic molecule that contains several functional groups, including an ethoxyphenyl group, a methoxypyrazinyl group, and a pyrrolidinyl group . These groups are common in many biologically active compounds and pharmaceuticals.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information or context, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the ethoxyphenyl, methoxypyrazinyl, and pyrrolidinyl groups would likely have a significant impact on the compound’s three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the ethoxyphenyl and methoxypyrazinyl groups might be susceptible to reactions involving nucleophilic substitution or elimination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Aplicaciones Científicas De Investigación
Structural Analysis
The compound's structural characteristics and molecular interactions have been a subject of interest in research. For example, Lakshminarayana et al. (2009) synthesized and characterized a similar compound, highlighting its crystal structure and intermolecular hydrogen bonding, which is crucial for understanding the compound's physical and chemical properties (Lakshminarayana et al., 2009).
Antimicrobial Activity
Research on pyridine derivatives, similar to the compound , has demonstrated variable and modest antimicrobial activity against a range of bacterial and fungal strains. Patel et al. (2011) synthesized new pyridine derivatives and evaluated their in vitro antimicrobial activity, providing insights into potential pharmaceutical applications (Patel, Agravat, & Shaikh, 2011).
Novel Synthetic Routes
Innovative approaches to synthesizing heterocyclic compounds, which include structures similar to (2-Ethoxyphenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone, have been explored. For instance, Sambaiah et al. (2017) described a method for synthesizing functionalized novel compounds, demonstrating the versatility and potential applications of such molecules in medicinal chemistry (Sambaiah, Raghavulu, Kumar, Yennam, & Behera, 2017).
Catalytic Applications
The utilization of similar compounds in catalysis has been investigated, showcasing their potential in enhancing chemical reactions. Fekete et al. (2015) studied the catalytic hyperpolarization of pyridine derivatives, indicating the role of such compounds in improving reaction efficiencies (Fekete, Gibard, Dear, Green, Hooper, Roberts, Cisnetti, & Duckett, 2015).
Antitumor and Antiestrogenic Activities
Research has also focused on the potential antitumor and antiestrogenic activities of compounds structurally related to (2-Ethoxyphenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone. For example, Jones et al. (1979) reported on the synthesis and antiestrogenic activity of similar compounds, highlighting their therapeutic potential in cancer treatment (Jones, Suarez, Massey, Black, & Tinsley, 1979).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future research directions for this compound would likely depend on its biological activity and potential applications. For instance, if the compound shows promising activity in preliminary studies, future research might focus on optimizing its structure to improve its efficacy and reduce any potential side effects .
Propiedades
IUPAC Name |
(2-ethoxyphenyl)-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-3-24-15-7-5-4-6-14(15)18(22)21-9-8-13(12-21)25-17-11-19-10-16(20-17)23-2/h4-7,10-11,13H,3,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTXJZGOBRRCFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC(C2)OC3=NC(=CN=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethoxyphenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-ylamino)-acetic acid butyl ester](/img/structure/B2536569.png)


![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2536574.png)
![8-(2-(Methylsulfonyl)-4-tosylthiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2536575.png)

![5-chloro-2-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2536577.png)
![(4-Methylphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2536579.png)




![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2536589.png)
